
beta-Lipotropin (1-10) (porcine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Lipotropin (1-10) (porcine) is a peptide fragment derived from the larger beta-lipotropin protein found in porcine (pig) sources. Beta-lipotropin itself is a precursor to several biologically active peptides, including beta-endorphin. The sequence of beta-Lipotropin (1-10) (porcine) is Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala .
準備方法
Synthetic Routes and Reaction Conditions
Beta-Lipotropin (1-10) (porcine) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of beta-Lipotropin (1-10) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
化学反応の分析
Types of Reactions
Beta-Lipotropin (1-10) (porcine) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds in cysteine residues.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid residues, such as oxidized methionine or reduced cysteine .
科学的研究の応用
Beta-Lipotropin (1-10) (porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of lipid metabolism and energy homeostasis.
Medicine: Explored for its potential therapeutic effects, particularly in pain management due to its relation to beta-endorphin.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
作用機序
Beta-Lipotropin (1-10) (porcine) exerts its effects primarily through interaction with specific receptors and enzymes. It is a precursor to beta-endorphin, which binds to opioid receptors in the nervous system, leading to analgesic effects. The peptide also influences lipid metabolism by interacting with lipoprotein receptors and enzymes involved in lipid breakdown and storage .
類似化合物との比較
Similar Compounds
Beta-Endorphin: A peptide derived from beta-lipotropin with potent analgesic effects.
Alpha-Melanocyte-Stimulating Hormone (alpha-MSH): Another peptide derived from the same precursor, involved in pigmentation and energy homeostasis.
Gamma-Lipotropin: A fragment of beta-lipotropin with roles in lipid metabolism.
Uniqueness
Beta-Lipotropin (1-10) (porcine) is unique due to its specific sequence and its role as a precursor to multiple biologically active peptides. Its ability to influence both lipid metabolism and pain management makes it a compound of significant interest in various fields of research .
特性
分子式 |
C42H66N10O15 |
|---|---|
分子量 |
951.0 g/mol |
IUPAC名 |
4-amino-5-[[1-[[1-[[2-[[1-[2-[2-[[4-carboxy-1-[2-(1-carboxyethylcarbamoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67) |
InChIキー |
VKXYFOFDYJGSMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
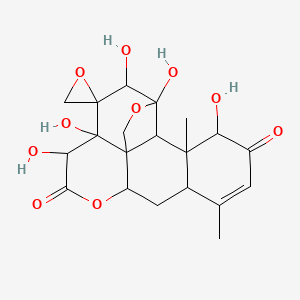
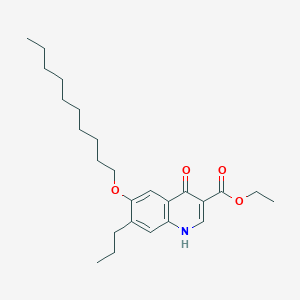

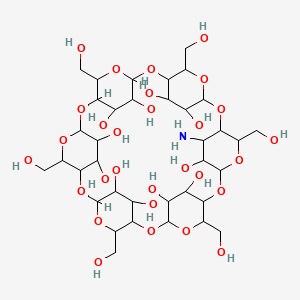

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
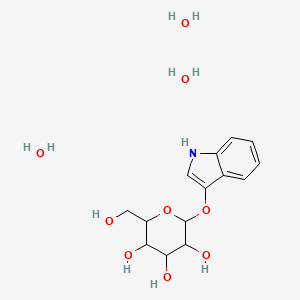
![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
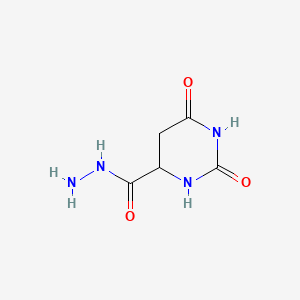
![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
